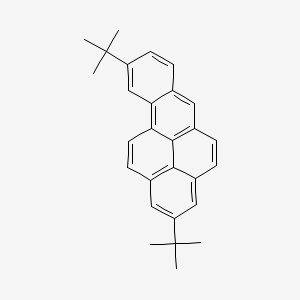
Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane is a complex organosilicon compound. It features a unique bicyclic structure with an oxirane ring, making it an interesting subject for various chemical studies and applications. This compound is known for its stability and reactivity, which are essential for its use in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane typically involves multiple steps. One common method includes the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles to form the oxabicyclo structure
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity. The final product is often purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and coatings due to its stability and reactivity.
Mécanisme D'action
The mechanism by which Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane exerts its effects involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with other molecules. The trimethylsilyl groups provide stability and can be modified to introduce new functionalities, enhancing the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its use in asymmetric synthesis and polymer chemistry.
7-Oxabicyclo[4.1.0]heptan-2-one:
Uniqueness
Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane stands out due to its unique combination of an oxirane ring and trimethylsilyl groups. This combination provides both stability and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
80267-13-6 |
|---|---|
Formule moléculaire |
C16H34O3Si2 |
Poids moléculaire |
330.61 g/mol |
Nom IUPAC |
trimethyl-[2-(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)-1-trimethylsilyloxypropan-2-yl]oxysilane |
InChI |
InChI=1S/C16H34O3Si2/c1-15-10-9-13(11-14(15)18-15)16(2,19-21(6,7)8)12-17-20(3,4)5/h13-14H,9-12H2,1-8H3 |
Clé InChI |
MWGLMVMHXSGOQV-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1O2)C(C)(CO[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



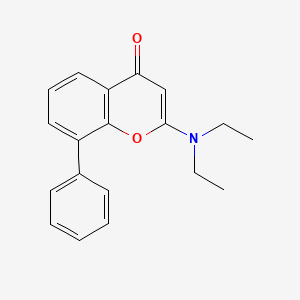
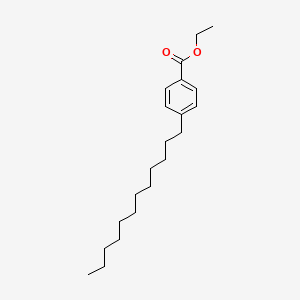


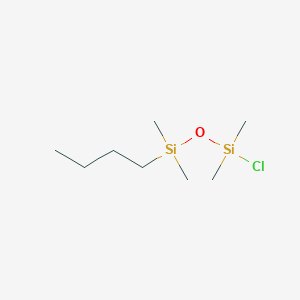
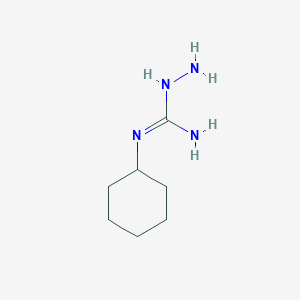

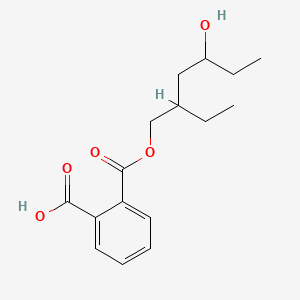
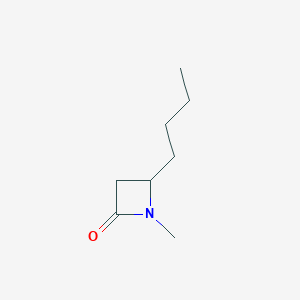
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-pyrrolidine]](/img/structure/B14422610.png)


